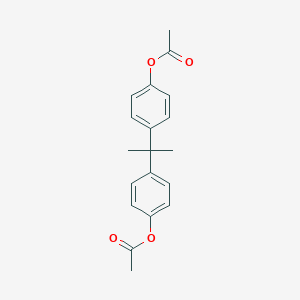

Bisphenol A diacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-[2-(4-acetyloxyphenyl)propan-2-yl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-13(20)22-17-9-5-15(6-10-17)19(3,4)16-7-11-18(12-8-16)23-14(2)21/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNHONPMCQYMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884455 | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10192-62-8 | |

| Record name | Bisphenol A diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10192-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenediphenyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Bisphenol A Diacetate

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of Bisphenol A diacetate (BPAD), a significant chemical intermediate. Primarily targeting researchers, scientists, and professionals in drug development, this document delineates a robust and reproducible methodology for the esterification of Bisphenol A (BPA) using acetic anhydride. Beyond the synthetic protocol, this guide emphasizes the causal relationships behind experimental choices, ensuring a foundational understanding of the reaction mechanism and purification strategies. A comprehensive suite of analytical techniques for the thorough characterization of the final product is detailed, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This whitepaper is structured to serve as a practical and authoritative resource, integrating field-proven insights with rigorous scientific principles to empower researchers in their laboratory endeavors.

Introduction: The Scientific and Industrial Relevance of this compound

This compound, with the linear formula (CH₃CO₂C₆H₄)₂C(CH₃)₂, is a derivative of Bisphenol A (BPA), a widely utilized compound in the manufacturing of polycarbonate plastics and epoxy resins.[1][2] The acetylation of BPA's two hydroxyl groups to form BPAD alters its chemical properties, making it a valuable intermediate in various synthetic pathways, including the melt-phase synthesis of polycarbonates.[3] Understanding the efficient synthesis and rigorous characterization of BPAD is paramount for ensuring the quality and reliability of downstream applications, ranging from polymer chemistry to the development of novel materials.[1][4]

This guide eschews a rigid, templated approach, instead opting for a logical progression that mirrors the scientific process. We begin with the foundational principles of the synthesis, delve into a detailed, step-by-step experimental protocol, and culminate in a multi-faceted characterization strategy. The causality behind each procedural step is elucidated, providing the "why" alongside the "how," a critical aspect for troubleshooting and adapting the methodology for specific research contexts.

Synthesis of this compound via Esterification

The synthesis of BPAD from BPA is a classic example of an esterification reaction. In this process, the hydroxyl groups of BPA act as nucleophiles, attacking the electrophilic carbonyl carbons of an acylating agent. While various methods exist, the use of acetic anhydride is a common and effective approach, yielding the diacetate ester and acetic acid as a byproduct.[5]

Mechanistic Underpinnings: An Acid-Catalyzed Esterification Pathway

The reaction between a phenol (a type of alcohol) and an acid anhydride is a well-established method for ester formation.[6] While the reaction can proceed without a catalyst, it is often slow. The presence of an acid catalyst, though not explicitly used in the primary cited protocol, is a common strategy to accelerate similar esterification reactions. The mechanism typically involves the protonation of one of the carbonyl oxygens of the acetic anhydride, which significantly increases the electrophilicity of the adjacent carbonyl carbon.[7][8] The phenolic hydroxyl group of BPA then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a molecule of acetic acid yield the ester and regenerate the catalyst. This process occurs at both hydroxyl positions of the BPA molecule to form the diacetate.

Alternatively, the reaction can be driven to completion by heating, as described in the primary protocol, which provides the necessary activation energy for the reaction to proceed.[9]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from a proven industrial preparation method, ensuring high conversion and product purity.[9]

Materials and Reagents:

-

Bisphenol A (BPA)

-

Acetic Anhydride

-

Reactor with heating and stirring capabilities

-

Vacuum distillation apparatus

Procedure:

-

Charging the Reactor: In a suitable reactor, charge 880g of Bisphenol A and 1000g of acetic anhydride. The use of excess acetic anhydride helps to drive the reaction to completion.[9]

-

Reaction Heating: Heat the reaction mixture to approximately 135°C.[9] Maintain this temperature for about 4 hours with continuous stirring to ensure a homogenous reaction environment and complete conversion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the BPA starting material.

-

Removal of Excess Reagent: After the reaction is complete, configure the apparatus for vacuum distillation. Partially remove the excess acetic anhydride under reduced pressure.[9] This step is crucial for simplifying the subsequent purification process.

-

Product Isolation and Purification: The crude product, which should be of high purity (approximately 99.9% conversion), can be further purified if necessary.[9] Recrystallization is a common method for purifying solid organic compounds. A suitable solvent system would need to be determined empirically, but solvents like aqueous ethanol or toluene mixtures have been used for the purification of BPA and related compounds.[10][11]

-

Drying: The purified this compound crystals should be dried thoroughly under vacuum to remove any residual solvent. The final product should be a white to off-white crystalline solid.

Safety Considerations: Handling Reagents with Care

-

Bisphenol A (BPA): Handle BPA in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Finely divided BPA dust can pose an explosion hazard.[13][14] It should be stored away from strong oxidizing agents, acid chlorides, and acid anhydrides.[13]

-

Acetic Anhydride: Acetic anhydride is a corrosive and flammable liquid and vapor.[15] It causes severe skin burns and eye damage and is harmful if swallowed or inhaled.[15] All handling should be performed in a chemical fume hood with appropriate PPE, including acid-resistant gloves and clothing.[16] Store away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.[16]

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic techniques provides a comprehensive analytical profile.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR Spectroscopy: The proton NMR spectrum of BPAD will confirm the presence of the acetyl groups and the aromatic protons of the bisphenol A backbone. Key expected signals include:

-

A singlet corresponding to the methyl protons of the two equivalent isopropylidene groups.

-

A singlet for the methyl protons of the two equivalent acetate groups.

-

Doublets corresponding to the aromatic protons on the phenyl rings. The integration of these signals should correspond to the number of protons in each environment.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Expected signals include:

-

A signal for the quaternary carbon of the isopropylidene group.

-

Signals for the methyl carbons of the isopropylidene and acetate groups.

-

Multiple signals in the aromatic region corresponding to the different carbon environments on the phenyl rings.

-

A signal for the carbonyl carbon of the ester group.[17]

-

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Isopropylidene -CH₃ | ~1.7 | ~31 |

| Acetate -CH₃ | ~2.3 | ~21 |

| Isopropylidene C(CH₃)₂ | - | ~42 |

| Aromatic C-H | ~7.0-7.3 | ~120-150 |

| Ester C=O | - | ~169 |

Note: The exact chemical shifts may vary depending on the solvent used for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For BPAD, the key diagnostic peaks are:

-

C=O Stretch: A strong, sharp absorption band in the region of 1760-1740 cm⁻¹, characteristic of the carbonyl group in an ester. The disappearance of the broad O-H stretch from the starting BPA (typically around 3500-3200 cm⁻¹) is a key indicator of a successful reaction.

-

C-O Stretch: Absorptions in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester group.[18]

-

Aromatic C-H and C=C Stretches: Signals characteristic of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of BPAD (312.36 g/mol ).[3][19]

-

Fragmentation Pattern: The fragmentation pattern can provide additional structural information. Common fragmentation pathways for similar compounds involve cleavage of the ester groups and the isopropylidene bridge.[20] Techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed.[21][22]

Applications and Future Directions

This compound is a key monomer in the synthesis of polycarbonates and other polymers.[23] Its use in melt transesterification processes offers an alternative to traditional polycarbonate synthesis routes. The well-defined structure and purity of BPAD are critical for achieving polymers with desired properties such as high molecular weight, clarity, and thermal stability.[1]

Future research may focus on optimizing the synthesis of BPAD using more environmentally benign catalysts and solvent systems. Additionally, the exploration of novel polymers and copolymers derived from BPAD could lead to materials with tailored properties for advanced applications in electronics, automotive, and medical devices.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By detailing a reliable synthetic protocol and a multi-technique characterization strategy, this document serves as a valuable resource for researchers in the chemical sciences. The emphasis on the rationale behind experimental procedures is intended to foster a deeper understanding and facilitate the adaptation of these methods to diverse research needs. The successful synthesis and thorough characterization of BPAD are foundational steps for its application in the development of advanced materials.

References

-

A. Preparation of Bisphenol-A Diacetate. PrepChem.com. Available from: [Link]

- Polymerization of this compound (2) [Reaction conditions. ResearchGate. Available from: https://www.researchgate.

- Improved method for purification of bisphenol A. European Patent Office.

- Process for producing bisphenol a. Google Patents.

-

Esterification. BYJU'S. Available from: [Link]

- Purification of bisphenol-A. Google Patents.

-

Multiple-stage mass spectrometry analysis of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether and their derivatives. PubMed. Available from: [Link]

-

Production of Bisphenol A (BPA) By Green Technology. Semantic Scholar. Available from: [Link]

-

SAFETY DATA SHEET - Acetic anhydride. INEOS Group. Available from: [Link]

-

Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry. MDPI. Available from: [Link]

-

1 H NMR spectra of (a) I a , (b) I b , (c) I c and (d) BPA in acetone-d 6. ResearchGate. Available from: [Link]

-

Hazardous Substance Fact Sheet - Bisphenol A. NJ.gov. Available from: [Link]

- Purification of bisphenol-A. Google Patents.

-

Polyanhydrides—4. Poly(ester-anhydride)s derived from terephthalic acid and bisphenol-A. ScienceDirect. Available from: [Link]

- Purification of bisphenol-A. European Patent Office.

-

Comparison of IR spectra of BPA and BPS ( ) with the frequencies of interest marked according to PCA analysis. ResearchGate. Available from: [Link]

-

Application of BPA and alternative materials. ResearchGate. Available from: [Link]

-

Depolymerization of End‐of‐Life Poly(bisphenol A carbonate) via Transesterification with Acetic Anhydride as Depolymerization Reagent. ResearchGate. Available from: [Link]

-

Badger Bisphenol A Process. Technip Energies. Available from: [Link]

-

Mass Spectrometric Analysis of Bisphenol A Desorption from Titania Nanoparticles. PMC. Available from: [Link]

-

Bisphenol A. ACS Chemical Health & Safety. Available from: [Link]

-

Bisphenol A (BPA). National Institute of Environmental Health Sciences. Available from: [Link]

-

ACETIC ANHYDRIDE HAZARD SUMMARY. NJ.gov. Available from: [Link]

-

Bisphenol A Information & Resources. ScienceDirect. Available from: [Link]

-

Fischer Esterification. Master Organic Chemistry. Available from: [Link]

Sources

- 1. honrel.com [honrel.com]

- 2. Bisphenol A (BPA) | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 3. This compound 98 10192-62-8 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. echemi.com [echemi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. US4447655A - Purification of bisphenol-A - Google Patents [patents.google.com]

- 11. Bisphenol A synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nj.gov [nj.gov]

- 14. Handling, Storage and Disposal of BPA. How do we do it safely? - Hazox Compliance Solutions [hazoxinc.com]

- 15. ineos.com [ineos.com]

- 16. nj.gov [nj.gov]

- 17. This compound(10192-62-8) 13C NMR spectrum [chemicalbook.com]

- 18. This compound(10192-62-8) IR Spectrum [chemicalbook.com]

- 19. Page loading... [wap.guidechem.com]

- 20. Multiple-stage mass spectrometry analysis of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Mass Spectrometric Analysis of Bisphenol A Desorption from Titania Nanoparticles: Ammonium Acetate, Fluoride, Formate, and Hydroxide as Chemical Desorption Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

"Bisphenol A diacetate chemical properties and structure"

An In-depth Technical Guide to Bisphenol A Diacetate: Chemical Properties, Structure, and Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant chemical intermediate derived from Bisphenol A (BPA). Designed for researchers, scientists, and professionals in drug development and material science, this document delves into its core chemical properties, structural characteristics, spectroscopic signature, synthesis, and applications, grounding all claims in authoritative data.

Molecular Identity and Structure

This compound, systematically known as [4-[2-(4-acetyloxyphenyl)propan-2-yl]phenyl] acetate, is the diester derivative of Bisphenol A.[1] The acetylation of BPA's two phenolic hydroxyl groups modifies its chemical properties, such as melting point and solubility, making it a versatile precursor in organic synthesis.[2]

Key Identifiers:

-

IUPAC Name: [4-[2-(4-acetyloxyphenyl)propan-2-yl]phenyl] acetate[1]

-

Synonyms: 4,4′-Isopropylidenediphenol diacetate, 2,2-Bis(4-acetoxyphenyl)propane, 4,4'-(1-Methylethylidene)bis-phenol diacetate[2][3]

-

CAS Number: 10192-62-8[3]

-

EC Number: 233-472-3[4]

-

Linear Formula: (CH₃CO₂C₆H₄)₂C(CH₃)₂[4]

The molecule's structure is characterized by a central quaternary carbon atom bonded to two methyl groups and two p-acetoxyphenyl groups. This structure imparts thermal stability and defined stereochemistry.[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a fine white crystalline powder or a colorless to pale yellow solid.[2][6] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 312.36 g/mol | [4][5] |

| Appearance | Fine white powder / White to almost white crystal | [2][6] |

| Melting Point | 91-94 °C | [6][7] |

| Boiling Point | 215 °C at 3 mmHg | [7] |

| Solubility | Soluble in acetone and ethanol; limited solubility in water. | [2] |

| Functional Group | Ester |

The ester functional groups make the molecule more hydrophobic compared to its precursor, Bisphenol A. This property is crucial for its application in polymer synthesis, where it needs to be soluble in organic solvents.[2]

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule. Key expected signals include:

-

A singlet around 1.6-1.7 ppm corresponding to the six protons of the two equivalent methyl groups on the central isopropylidene bridge.

-

A singlet around 2.2-2.3 ppm from the six protons of the two equivalent acetate methyl groups.

-

Two sets of doublets in the aromatic region (~7.0-7.3 ppm ) characteristic of the para-substituted phenyl rings.[1][8]

-

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework:

-

Signals for the methyl carbons of the acetate and isopropylidene groups.

-

A signal for the quaternary carbon of the isopropylidene bridge.

-

Multiple signals in the aromatic region for the non-equivalent aromatic carbons.

-

A characteristic signal for the ester carbonyl carbon around 169-170 ppm .[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the vibrations of the ester group and the aromatic rings:

Synthesis of this compound

This compound is readily synthesized via the esterification of Bisphenol A with acetic anhydride.[10] This is a standard acetylation reaction that proceeds with high efficiency.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Acetylation of Bisphenol A

This protocol is based on established laboratory procedures for esterification.[10]

1. Rationale: The reaction utilizes acetic anhydride as the acetylating agent. An excess of the anhydride is often used to drive the reaction to completion. Heating provides the necessary activation energy for the esterification of the sterically hindered phenolic hydroxyl groups. Vacuum distillation is employed post-reaction to remove the volatile acetic acid byproduct and any unreacted acetic anhydride, purifying the final product.[10]

2. Step-by-Step Methodology:

- Charging the Reactor: Charge a suitable reaction vessel with Bisphenol A (1.0 equivalent) and acetic anhydride (2.2 to 2.5 equivalents).

- Heating: Heat the mixture to approximately 135°C under constant stirring.

- Reaction Time: Maintain this temperature for about 4 hours to ensure the reaction proceeds to completion. Conversion can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- Purification: After the reaction is complete, subject the mixture to vacuum distillation. This step removes the acetic acid byproduct and excess acetic anhydride.

- Isolation: The crude this compound product remains. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if a higher purity is required. Analysis of the crude product has shown conversions of 99.9% are achievable with this method.[10]

Applications and Industrial Relevance

This compound serves primarily as a chemical intermediate and monomer in the synthesis of polymers and resins.[2]

-

Polymer Synthesis: It is used in transesterification polymerization reactions to produce polycarbonates and other polyesters.[11] The diacetate form can offer advantages in certain polymerization processes over Bisphenol A, such as better solubility in organic media or different reaction kinetics.

-

Coatings and Adhesives: Its properties, including thermal stability and resistance to chemical degradation, make it a valuable component in the formulation of specialized coatings and adhesives.[2]

-

Research Chemical: It is used as a starting material in various research applications, for instance, in the preparation of brominated bisphenols which can act as flame retardants.[7]

Safety and Toxicology

Understanding the safety profile of any chemical is paramount. This compound is classified as a hazardous substance with specific warnings.

-

GHS Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: Standard precautions include avoiding breathing dust, washing skin thoroughly after handling, and using in a well-ventilated area. Personal protective equipment (PPE) such as gloves, eye shields, and a dust mask is recommended.

-

Toxicological Profile: The toxicological properties have not been fully investigated.[3] However, unlike its precursor Bisphenol A, which is a known endocrine disruptor, one safety data sheet indicates that this compound "does not contain any known or suspected endocrine disruptors".[3] This is a critical distinction for researchers in biological and medical fields.

Conclusion

This compound is a well-characterized chemical compound with a stable structure and distinct physicochemical properties. Its straightforward synthesis from Bisphenol A and acetic anhydride makes it an accessible and valuable intermediate for polymer chemistry and material science. While it requires careful handling due to its irritant properties, its utility as a monomer in the production of high-performance materials like coatings and resins is well-established. The distinction from its parent compound, BPA, regarding endocrine-disrupting properties, underscores the importance of evaluating derivatives independently of their precursors.

References

-

PrepChem.com. A. Preparation of Bisphenol-A Diacetate. [Link][10]

-

National Center for Biotechnology Information. Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate. PubChem Compound Summary for CID 82437. [Link][1]

-

Watson International. This compound CAS 10192-62-8. [Link][6]

-

Pharmaffiliates. CAS No : 10192-62-8 | Product Name : this compound. [Link][12]

-

ResearchGate. Polymerization of this compound (2). [Link][11]

Sources

- 1. Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate | C19H20O4 | CID 82437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 10192-62-8: this compound | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound 98 10192-62-8 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. watson-int.com [watson-int.com]

- 7. This compound CAS#: 10192-62-8 [m.chemicalbook.com]

- 8. This compound(10192-62-8) 1H NMR [m.chemicalbook.com]

- 9. This compound(10192-62-8) IR Spectrum [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Spectroscopic Data of Bisphenol A Diacetate (CAS Number 10192-62-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for Bisphenol A diacetate (CAS No. 10192-62-8). As a Senior Application Scientist, the following sections will delve into the practical and theoretical aspects of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The aim is to equip researchers with the necessary information for unequivocal identification, purity assessment, and structural elucidation.

Chemical Identity and Structure

This compound is the diacetylated derivative of Bisphenol A. Its chemical structure is characterized by a central isopropylidene bridge connecting two phenyl rings, each of which is substituted with an acetate group at the para position.[1][2][3][4]

Table 1: Chemical Identity of this compound

| Parameter | Value |

| Chemical Name | 2,2-Bis(4-acetoxyphenyl)propane |

| Synonyms | 4,4'-Isopropylidenediphenol diacetate |

| CAS Number | 10192-62-8 |

| Molecular Formula | C₁₉H₂₀O₄ |

| Molecular Weight | 312.36 g/mol |

| Structure | (See Figure 1 below) |

Spectroscopic Data and Interpretation

A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound. The following sections detail the data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments within the molecule.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 | d | 4H | Aromatic Protons (ortho to isopropylidene) |

| ~6.9 | d | 4H | Aromatic Protons (ortho to acetate) |

| ~2.2 | s | 6H | Acetate Methyl Protons |

| ~1.6 | s | 6H | Isopropylidene Methyl Protons |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation:

The ¹H NMR spectrum of this compound is characterized by four distinct signals. The downfield region displays two doublets corresponding to the aromatic protons. The protons ortho to the electron-donating isopropylidene group are expected to be slightly upfield compared to those ortho to the electron-withdrawing acetate group. The two singlets in the upfield region are attributed to the chemically equivalent methyl protons of the two acetate groups and the two methyl groups of the isopropylidene bridge, respectively. The integration values of 4:4:6:6 are consistent with the number of protons in each unique environment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~169 | Carbonyl Carbon (Acetate) |

| ~149 | Aromatic Carbon (ipso, attached to Oxygen) |

| ~147 | Aromatic Carbon (ipso, attached to Isopropylidene) |

| ~128 | Aromatic Carbon (CH, ortho to Isopropylidene) |

| ~121 | Aromatic Carbon (CH, ortho to Acetate) |

| ~42 | Quaternary Carbon (Isopropylidene) |

| ~31 | Methyl Carbon (Isopropylidene) |

| ~21 | Methyl Carbon (Acetate) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation:

The ¹³C NMR spectrum exhibits eight distinct signals, which aligns with the symmetry of the molecule. The carbonyl carbons of the acetate groups appear furthest downfield. The aromatic region shows four signals for the four different types of aromatic carbons. The quaternary carbon of the isopropylidene group is observed around 42 ppm, while the methyl carbons of the isopropylidene and acetate groups appear at approximately 31 and 21 ppm, respectively.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2970 | Medium | Aliphatic C-H Stretch |

| ~1760 | Strong | C=O Stretch (Ester) |

| ~1600, ~1500 | Medium | Aromatic C=C Bending |

| ~1200 | Strong | C-O Stretch (Ester) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation:

The IR spectrum of this compound is dominated by a strong absorption band around 1760 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the ester functional group. The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C bending vibrations in the 1600-1500 cm⁻¹ region. The strong band around 1200 cm⁻¹ is indicative of the C-O stretching of the ester linkage. Aliphatic C-H stretching from the methyl groups is also observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 5: Key Mass Spectral Data for this compound

| m/z | Relative Intensity | Assignment |

| 312 | Moderate | [M]⁺ (Molecular Ion) |

| 270 | High | [M - C₂H₂O]⁺ |

| 213 | High | [M - C₂H₂O - C₃H₅O]⁺ |

| 171 | Moderate | [M - C₂H₂O - C₃H₅O - C₂H₂O]⁺ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation:

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 312, confirming its molecular weight. The fragmentation pattern is consistent with the structure, showing characteristic losses of ketene (C₂H₂O, 42 Da) from the acetate groups and subsequent fragmentations of the Bisphenol A backbone.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: General workflow for acquiring NMR spectra.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS). For the ¹³C spectrum, determine the chemical shifts of the peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Caption: General workflow for acquiring an FTIR spectrum using an ATR accessory.

-

Instrument Setup: Ensure the FTIR spectrometer is properly aligned and purged. For solid samples, an Attenuated Total Reflectance (ATR) accessory is often convenient.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Analysis: Place a small amount of this compound powder onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands.

Mass Spectrometry (MS)

Sources

A Technical Guide to the Polymerization Mechanism of Bisphenol A Diacetate

Preamble: Situating Bisphenol A Diacetate in Modern Polymer Chemistry

Bisphenol A (BPA) is a well-established cornerstone in the production of high-performance polymers, most notably polycarbonates and epoxy resins. However, direct polymerization routes using BPA often necessitate the use of hazardous reagents like phosgene or require stringent reaction conditions. This compound (BPAD), the esterified derivative of BPA, emerges as a strategic alternative monomer. Its primary role is in non-phosgene, melt transesterification polymerization processes, which are considered more environmentally benign.[1][2] This guide elucidates the core mechanism of BPAD in polymerization, focusing on the synthesis of polycarbonates, and provides the technical rationale behind the associated synthetic and analytical protocols.

The Core Mechanism: Melt Transesterification Polycondensation

The polymerization of this compound is not a chain-growth reaction but a classic example of step-growth polycondensation , specifically through a melt transesterification (or ester interchange) reaction.[1][3] In this process, BPAD does not act as an initiator for other monomers but rather as a co-monomer itself, reacting with a carbonate source, typically Diphenyl Carbonate (DPC), to build the polymer chain.[2][4]

The overall reaction involves the exchange of the acetate groups on BPAD with the phenyl carbonate groups from DPC, forming the carbonate linkage of the final polymer and releasing phenyl acetate as a volatile byproduct.[3]

Key Reactants:

-

Monomer 1: this compound (BPAD)

-

Monomer 2: Diphenyl Carbonate (DPC)

-

Catalyst: Typically a basic or organometallic compound (e.g., LiOH, Zinc Acetate, Titanium(IV) butoxide, Lanthanum(III) acetylacetonate).[5][6]

The process is driven to completion by the continuous removal of the phenyl acetate byproduct via vacuum, shifting the reaction equilibrium toward the high molecular weight polymer, in accordance with Le Châtelier's principle.[3][7]

Mechanistic Steps

The reaction proceeds through a nucleophilic substitution mechanism at the carbonyl carbon of the diphenyl carbonate.[8]

-

Catalyst Activation (Initiation): The catalyst, often a base, activates the terminal acetate group of the BPAD monomer, increasing its nucleophilicity. In the case of metal-based catalysts like Ti(OBu)₄, the catalyst coordinates with the carbonyl oxygen of the DPC, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[3]

-

Nucleophilic Attack & Formation of Tetrahedral Intermediate: The activated acetate group from a BPAD molecule attacks the electrophilic carbonyl carbon of a DPC molecule. This forms a transient, high-energy tetrahedral intermediate.[8]

-

Chain Propagation (Condensation): The tetrahedral intermediate collapses. A molecule of phenyl acetate is eliminated, and a new carbonate bond is formed, linking the BPA and phenyl carbonate moieties. This forms the first oligomeric species.

-

Step-Growth and Polymer Elongation: This process repeats in a step-wise fashion. Oligomers of various lengths react with each other, with monomers, and with other oligomers. The molecular weight of the polymer builds slowly at first and then increases rapidly during the final stages of the reaction as the last remaining end-groups find each other. This stage requires high temperatures (280-300°C) and high vacuum to facilitate the removal of the viscous phenyl acetate byproduct and drive the polymerization forward.[7]

Visualizing the Polymerization Mechanism

The following diagram illustrates the core reaction between this compound and Diphenyl Carbonate to form a polycarbonate chain segment.

Caption: Core mechanism of melt transesterification polymerization.

Experimental Protocol: Synthesis and Workflow

Synthesizing polycarbonate from BPAD is a multi-stage process requiring precise control over temperature and pressure. The rationale for this staged approach is to manage the reaction kinetics and the volatility of reactants and byproducts effectively.

Step-by-Step Synthesis Protocol

This protocol describes a typical lab-scale melt polycondensation.

Materials & Equipment:

-

This compound (BPAD)

-

Diphenyl Carbonate (DPC), high purity

-

Catalyst: Lithium hydroxide (LiOH·H₂O) or Zinc Acetate (Zn(OAc)₂)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a vacuum pump.

-

Heating mantle with temperature controller.

-

Vacuum pump capable of reaching <1 mbar.

Procedure:

-

Reactor Setup & Inerting: Assemble the glassware and ensure all parts are thoroughly dried to prevent hydrolytic side reactions. Charge the flask with equimolar amounts of BPAD and DPC.[4] A slight excess of DPC (e.g., 1.05 molar ratio) may be used to compensate for potential sublimation losses.[9]

-

Scientist's Insight: Stoichiometric balance is critical in step-growth polymerization. Any significant deviation prevents the formation of high molecular weight polymer.[3] The use of an inert atmosphere (Nitrogen or Argon) is crucial in the initial heating phase to prevent oxidation and discoloration of the monomers and resulting polymer.

-

-

Catalyst Addition: Add the catalyst (e.g., LiOH·H₂O, typically 0.01-0.1 mol% relative to BPAD).

-

Pre-polymerization (Melt & Oligomerization):

-

Heat the mixture to 180-200°C under a slow stream of nitrogen.[4] The reactants will melt and form a homogenous solution.

-

Maintain this temperature for 30-60 minutes. During this initial stage, oligomers are formed, and the viscosity of the melt begins to increase.

-

-

Polycondensation (High Temperature & Vacuum):

-

Gradually increase the temperature to 250-280°C while simultaneously and slowly reducing the pressure.

-

The reaction byproduct, phenyl acetate, will begin to distill off.

-

Once the final temperature is reached, apply high vacuum (<1 mbar) for 1-3 hours.[4] The mechanical stirrer speed should be high enough to ensure efficient surface renewal of the increasingly viscous melt, which is crucial for effective removal of the byproduct.[7]

-

Trustworthiness Check: The reaction is complete when the distillation of phenyl acetate ceases and the torque on the mechanical stirrer reaches a maximum, indicating high melt viscosity and, consequently, high molecular weight.

-

-

Termination and Recovery:

-

Release the vacuum with nitrogen gas.

-

Cool the reactor. The resulting polymer will be a highly viscous, transparent solid at room temperature. The polymer can be recovered by carefully breaking the flask or by dissolving it in a suitable solvent like dichloromethane (if a solvent-resistant flask is not used).

-

Experimental Workflow Diagram

Sources

- 1. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multistage melt polymerization of bisphenol‐A and diphenyl carbonate to polycarbonate | Semantic Scholar [semanticscholar.org]

- 6. scite.ai [scite.ai]

- 7. user.eng.umd.edu [user.eng.umd.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Bisphenol A Diacetate in Common Organic Solvents

Introduction

Bisphenol A diacetate (BPA diacetate), the diacetylated ester derivative of Bisphenol A, is a compound of significant interest in polymer chemistry, materials science, and as an intermediate in organic synthesis.[1] Its utility in applications such as the formulation of coatings, adhesives, and specialty resins necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in common organic solvents.[2] This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering both predictive insights and detailed experimental protocols for its quantitative determination.

This document is designed for researchers, scientists, and professionals in drug development and materials science who require a practical and in-depth understanding of how this compound behaves in various solvent systems. Given the limited availability of public, quantitative solubility data for this specific compound, this guide emphasizes the foundational principles of solubility and empowers the user with a robust methodology for empirical determination.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility. The acetylation of the two hydroxyl groups in Bisphenol A to form this compound significantly alters its polarity and hydrogen bonding capabilities, thereby influencing its interaction with different solvents.

| Property | Value | Source |

| Chemical Name | 4,4'-Isopropylidenediphenol diacetate | [1] |

| CAS Number | 10192-62-8 | [1] |

| Molecular Formula | C₂₁H₂₄O₂ | [1] |

| Molecular Weight | 312.36 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 91-94 °C | [1] |

| Boiling Point | 215 °C at 3 mmHg | [1] |

| Density | 1.123 g/cm³ | [1] |

Predicted Solubility Profile

The principle of "like dissolves like" serves as a reliable guide for predicting the solubility of a solute in a given solvent.[3] The structure of this compound, with its large nonpolar bisphenol core and two polar ester groups, suggests a nuanced solubility profile. Compared to its parent compound, Bisphenol A, the diacetate is expected to be less soluble in polar protic solvents due to the absence of hydroxyl groups capable of hydrogen bonding. Conversely, its solubility in moderately polar and nonpolar solvents is likely enhanced.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The ester groups of this compound can engage in dipole-dipole interactions with these solvents. The overall molecular structure is compatible with the polarity of these solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and are expected to readily solvate the nonpolar regions of this compound. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | While lacking the ability to donate hydrogen bonds, the ester groups can accept hydrogen bonds from the solvent. However, the large nonpolar backbone may limit solubility compared to polar aprotic solvents. |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic rings in both the solute and the solvent will facilitate favorable π-π stacking interactions, promoting solubility. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low | The significant polarity introduced by the two ester functional groups will likely result in poor solubility in these nonpolar solvents. |

Factors Influencing Solubility

The dissolution of this compound is governed by a complex interplay of intermolecular forces between the solute and the solvent molecules. A deeper understanding of these factors allows for a more rational selection of solvents for specific applications.

Solvent Polarity and "Like Dissolves Like"

As outlined in the predicted solubility profile, the polarity of the solvent is a primary determinant of solubility. The diacetate ester possesses both polar (ester groups) and nonpolar (bisphenol backbone) characteristics. Solvents with a balanced polarity that can effectively interact with both regions of the molecule are likely to be the most effective.

Hydrogen Bonding

Unlike Bisphenol A, which has two hydroxyl groups that can act as hydrogen bond donors and acceptors, this compound can only act as a hydrogen bond acceptor at the oxygen atoms of the ester carbonyl groups. This significantly reduces its solubility in highly polar protic solvents like water and, to a lesser extent, in alcohols compared to its parent compound.

Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent. Therefore, heating a solvent is a common technique to dissolve a greater amount of this compound. It is crucial to determine the solubility at the specific temperature relevant to the intended application.

Diagram of Factors Influencing this compound Solubility

Caption: Relationship between solute/solvent properties and solubility.

Experimental Protocol for the Determination of this compound Solubility

To obtain reliable and quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the gravimetric method, a robust and widely used technique for determining the solubility of a solid in a liquid.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Temperature-controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Pre-weighed glass vials for solvent evaporation

-

Drying oven or vacuum oven

-

Vortex mixer

Step-by-Step Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. An excess is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the solubility value remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial. This can be done in a fume hood at ambient temperature, or more rapidly in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. A vacuum oven is recommended for efficient and gentle solvent removal.

-

Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial again to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 g of solvent using the following formula:

Solubility (g / 100 g solvent) = (mass of dissolved solute / mass of solvent) * 100

where:

-

mass of dissolved solute = (mass of vial + solute) - (mass of empty vial)

-

mass of solvent = (mass of vial + solution) - (mass of vial + solute)

-

-

If the initial volume and density of the solvent are known, the solubility can also be expressed in g/L or mg/mL.

-

Safety Precautions

-

Always work in a well-ventilated fume hood when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for this compound and all solvents used.

Experimental Workflow for Solubility Determination

Caption: Gravimetric method workflow for solubility determination.

Data Presentation

For clarity and comparability, it is recommended to present the experimentally determined solubility data in a structured table. This allows for easy interpretation and comparison of the solubility of this compound across different solvents and temperatures.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |

| Acetone | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

| Dichloromethane | 25 | Experimental Value |

| Hexane | 25 | Experimental Value |

| Additional Solvents | Additional Temperatures | ... |

Conclusion

While quantitative solubility data for this compound is not widely published, a sound prediction of its solubility profile can be made based on its molecular structure and the principles of intermolecular forces. This guide provides a framework for understanding the factors that govern its solubility and offers a detailed, field-proven experimental protocol for its empirical determination. By following the methodologies outlined herein, researchers and scientists can generate the precise and reliable solubility data required for their specific applications, thereby facilitating advancements in materials science, polymer chemistry, and other related fields.

References

- Fang, R., et al. (2021). Measurement and Correlation of Solubility Behavior of Bisphenol A in Binary (Ethyl Acetate + n -Butanol, Ethyl Acetate + 2-Butanol, Ethanol + n -Butanol, and Ethanol + 2-Butanol) Solvents.

-

ACS Publications. (2020). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. Journal of Chemical & Engineering Data. [Link]

- ResearchGate. (2014).

-

Solubility of Things. Bisphenol A. [Link]

-

PubChem. Bisphenol A. [Link]

-

Wikipedia. Bisphenol A. [Link]

- Guha, R. (2010).

- ResearchGate. (2011). Appendix A.

-

Journal of Biological Chemistry. (2018). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. [Link]

-

BuyersGuideChem. 4,4'-Isopropylidenediphenol diacetate. [Link]

- ResearchGate. (2022). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?.

- Eastern Illinois University. (2012). Analysis of Bisphenol A (BPA)

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation of Bisphenol A Diacetate

This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of Bisphenol A diacetate (BPA-DA). Tailored for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental principles with practical, field-proven insights into the characterization and analysis of this compound under thermal stress.

Introduction: The Significance of this compound in Material Science

This compound (4,4'-Isopropylidenediphenol diacetate) is an acetylated derivative of Bisphenol A (BPA).[1] It serves as a crucial monomer and intermediate in the synthesis of various polymers, including specific types of polycarbonates and polyarylates through melt polycondensation processes.[2][3] The thermal stability of BPA-DA is a critical parameter, as it directly influences the processing conditions, structural integrity, and long-term performance of the resulting polymers.[1][4] Understanding its degradation behavior is paramount, not only for optimizing manufacturing processes but also for assessing the potential release of degradation products, such as the parent compound BPA, which is a known endocrine disruptor.[5][6]

This guide delves into the mechanisms of BPA-DA degradation, the analytical techniques used for its characterization, and the causality behind the selection of specific experimental parameters.

Physicochemical and Thermal Properties

A foundational understanding of BPA-DA's properties is essential before analyzing its thermal behavior. These properties dictate its handling, processing, and reaction kinetics.

| Property | Value | Source |

| CAS Number | 10192-62-8 | [1] |

| Molecular Formula | C₁₉H₂₀O₄ | [1] |

| Molecular Weight | 312.36 g/mol | [2] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point (mp) | 91-94 °C | [2][3] |

| Solubility | Soluble in organic solvents (e.g., acetone, ethanol); limited in water | [1] |

Characterizing Thermal Stability: Core Analytical Techniques

The primary tools for assessing the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The selection of these techniques is driven by their ability to provide complementary information on mass loss and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For BPA-DA, TGA is indispensable for determining the onset temperature of decomposition and identifying distinct degradation stages.

From a practical standpoint, the choice of atmosphere is a critical experimental decision.

-

Inert Atmosphere (e.g., Nitrogen, Argon): This is the standard approach to study pure thermal degradation (pyrolysis). It isolates the effects of heat on the molecular structure, preventing oxidative side reactions.[7]

-

Oxidative Atmosphere (e.g., Air, Oxygen): An oxidative environment is used to simulate real-world aging or combustion scenarios. The onset of degradation in air is typically observed at lower temperatures compared to an inert atmosphere due to thermo-oxidative processes.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal transitions. For BPA-DA, DSC can identify:

-

Melting Point: A sharp endothermic peak corresponding to the solid-to-liquid phase transition.

-

Glass Transition (Tg): If the material can be quenched to an amorphous state, a step change in the heat capacity can be observed.

-

Degradation Events: Broad exothermic or endothermic peaks at higher temperatures often correspond to decomposition reactions.

A common and trustworthy protocol involves a heat-cool-heat cycle. The first heating run reveals the material's properties "as-is," including its thermal history. The subsequent cooling and second heating runs provide data on the inherent properties of the material after this history has been erased.

Primary Degradation Pathways of this compound

The degradation of BPA-DA is primarily governed by two mechanisms: hydrolysis of the ester linkages and pyrolytic cleavage of its core structure at higher temperatures.

Hydrolytic Degradation

The ester groups in BPA-DA are susceptible to hydrolysis, particularly at elevated temperatures and in the presence of moisture, or under acidic or alkaline conditions.[8][9] This is the most significant degradation pathway from a health and safety perspective, as it cleaves the acetate groups to yield Bisphenol A (BPA) and acetic acid.[5][10]

The reaction is a classic ester hydrolysis, as depicted below. The presence of residual catalysts or impurities from the synthesis process can significantly accelerate this degradation.[8]

Caption: Hydrolytic degradation pathway of BPA-DA.

Pyrolytic Degradation (Thermal Cleavage)

In an inert atmosphere at elevated temperatures (typically >300°C), BPA-DA undergoes pyrolytic degradation. While specific high-resolution data for BPA-DA is less common than for its polymer, polycarbonate, the degradation mechanism can be inferred from the known bond dissociation energies of its structure.[7][11]

The primary points of cleavage are:

-

Ester Group Cleavage: Homolytic cleavage of the C-O bond in the ester linkage.

-

Isopropylidene Bridge Scission: The C-C bonds of the isopropylidene bridge are among the weaker bonds in the molecule and can undergo scission, leading to the formation of various phenolic compounds.[7][11]

These reactions generate a complex mixture of smaller volatile molecules, including phenol, p-isopropenylphenol, and CO₂, alongside BPA.[12]

Caption: Potential sites for pyrolytic cleavage in BPA-DA.

Experimental Protocols: A Self-Validating Approach

To ensure data integrity, experimental protocols must be robust and self-validating. The following sections provide step-by-step methodologies for core analyses.

Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the determination of thermal stability in an inert atmosphere.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass. Perform a baseline run with empty sample pans to ensure a flat, stable baseline. This self-validating step confirms that the instrument itself is not contributing to any observed mass changes.

-

Sample Preparation: Weigh 5-10 mg of BPA-DA powder into a ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

Atmosphere and Flow Rate: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.[13] This ensures an inert environment and efficient removal of evolved degradation products.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10 °C/min.[13] A 10-20 °C/min rate is standard; it provides good resolution without being excessively time-consuming.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T_onset), often defined as the temperature at 5% mass loss (T₅%).

-

Calculate the first derivative of the mass loss curve (DTG) to identify the temperatures of maximum degradation rates for each step.

-

Protocol: Analysis of Degradation Products via Py-GC-MS

This workflow describes the identification of volatile and semi-volatile degradation products.

Caption: Workflow for Pyrolysis-GC-MS analysis.

-

Sample Preparation: Place a microgram-scale amount of BPA-DA into a pyrolysis sample cup.

-

Pyrolysis: Insert the sample into the pyrolyzer, which is interfaced with a GC-MS system. Heat the sample rapidly to a setpoint temperature (e.g., 550°C) under an inert helium atmosphere. This temperature is chosen to ensure complete fragmentation.

-

Chromatographic Separation: The resulting degradation products are swept into the GC column. A temperature gradient program is used to separate the components based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometric Detection: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for each compound.

-

Identification: The obtained spectra are compared against a reference library (e.g., NIST) to identify the individual degradation products.[14][15]

Conclusion

The thermal stability of this compound is a multi-faceted characteristic crucial for its application in polymer synthesis. Its degradation is dominated by hydrolytic pathways at moderate temperatures in the presence of water, leading to the formation of Bisphenol A, and by more complex pyrolytic cleavage mechanisms at higher temperatures. A thorough characterization using techniques like TGA, DSC, and Py-GC-MS is essential for defining safe processing windows and understanding the lifecycle of materials derived from it. The experimental choices, particularly the testing atmosphere and thermal programs, must be deliberately selected to reflect the intended application and to yield scientifically sound, interpretable data.

References

- Migration of bisphenol A from polycarbonate plastic of different qualities. (n.d.). Norwegian Scientific Committee for Food Safety.

- Figure S2: Thermogravimetric analysis (TGA) of BPA. (n.d.).

- Polymerization of this compound (2) [Reaction conditions. (n.d.).

- Degradation of bisphenol A during heat-activated peroxodisulfate treatment: kinetics, mechanism, and transformation products. (2020).

- Spectrophotometric determination profile of bisphenol a in the photodegradation process with singlet molecular oxygen. (n.d.). SciELO Colombia.

- Environmental Assessment for Bisphenol-A and Polycarbon

- This compound 98 10192-62-8. (n.d.). Sigma-Aldrich.

- The thermal degradation mechanism and kinetic analysis of hydrogenated bisphenol-A polycarbon

- Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro). (2022). MDPI.

- Acid and base-catalyzed hydrolysis of bisphenol A-rel

- Acid and Base-Catalyzed Hydrolysis of Bisphenol A-Related Compounds. (2000).

- This compound 98 10192-62-8. (n.d.). Sigma-Aldrich.

- Bisphenol-A content of resin monomers and related degrad

- Analytical methods for the determination of bisphenol A in food. (2009). PubMed.

- Analytical Methods for Determination of Bisphenol A | Request PDF. (n.d.).

- Theoretical studies on thermal degradation reaction mechanism of model compound of bisphenol A polycarbonate | Request PDF. (n.d.).

- This compound 98 10192-62-8. (n.d.). Sigma-Aldrich.

- The Thermal degradation of Bisphenol A Polycarbonate in Air. (n.d.).

- Pyrolysis of the Bisphenol A Polymers Epoxy and Polycarbon

- Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. (2023).

- CAS 10192-62-8: Bisphenol A diacet

- What Is The Role Of Bisphenol A (BPA)

- Bisphenol A is released from used polycarbonate animal cages into water at room temperature. (n.d.). USGS Publications Warehouse. l3m729M1LN_qwXv1HmIWnoeqaWsA==)

Sources

- 1. CAS 10192-62-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 98 10192-62-8 [sigmaaldrich.com]

- 3. This compound 98 10192-62-8 [sigmaaldrich.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Bisphenol A is released from used polycarbonate animal cages into water at room temperature [pubs.usgs.gov]

- 7. epublications.marquette.edu [epublications.marquette.edu]

- 8. krex.k-state.edu [krex.k-state.edu]

- 9. Acid and base-catalyzed hydrolysis of bisphenol A-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bisphenol-A content of resin monomers and related degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. analytix.co.uk [analytix.co.uk]

- 13. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

"Bisphenol A diacetate health and safety information for lab use"

An In-Depth Technical Guide to the Safe Laboratory Use of Bisphenol A Diacetate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations paramount for the laboratory use of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the necessary safety protocols. Our approach is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), ensuring that every recommendation is scientifically sound and validated by established safety standards.

Understanding the Compound: Physicochemical Profile of this compound

A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound, also known as 4,4'-isopropylidenediphenol diacetate, is the diacetate ester of Bisphenol A. Its behavior in a laboratory setting is dictated by its physical and chemical characteristics.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Significance in the Lab |

| Molecular Formula | C19H20O4 | Provides the basis for molar calculations and reaction stoichiometry. |

| Molecular Weight | 312.36 g/mol | Essential for accurate preparation of solutions and reagents. |

| Appearance | White to off-white crystalline powder | Visual confirmation of the substance's state at room temperature. |

| Melting Point | 83-86 °C | Indicates the temperature at which the solid becomes a liquid, relevant for storage and certain experimental conditions. |

| Boiling Point | ~400 °C (decomposes) | High boiling point suggests low volatility at standard lab temperatures, but decomposition at elevated temperatures is a key safety concern. |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone, methanol, and ethyl acetate. | Dictates the choice of solvents for experimental work and cleaning procedures. Incompatibility with aqueous systems is a key consideration. |

| Stability | Stable under recommended storage conditions. | Understanding its stability helps in preventing degradation and the formation of potentially more hazardous byproducts. |

Hazard Identification and Toxicological Assessment

This compound requires careful handling due to its potential health effects. While specific toxicological data for the diacetate form is less extensive than for its parent compound, Bisphenol A, it is prudent to handle it with the same level of caution due to the potential for in-vivo hydrolysis back to BPA.

GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a standardized understanding of a chemical's hazards.

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Toxicological Insights

The primary toxicological concern with this compound stems from its relationship to Bisphenol A (BPA), a well-known endocrine disruptor. While the diacetate esterification may alter its immediate biological activity, the potential for hydrolysis back to BPA within the body is a significant consideration. Therefore, the known hazards of BPA, including its effects on the reproductive, developmental, and metabolic systems, should inform the risk assessment for this compound.

Laboratory Risk Assessment and Control Measures

A multi-layered approach to risk control is essential for minimizing exposure to this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

The Hierarchy of Controls

The hierarchy of controls is a fundamental concept in laboratory safety, prioritizing the most effective measures.

Caption: Hierarchy of Controls for Laboratory Hazards.

-

Elimination/Substitution: The most effective control is to consider if a less hazardous chemical can be used.

-

Engineering Controls: These are physical changes to the workspace to isolate workers from the hazard. For this compound, a certified chemical fume hood is mandatory when handling the powder or preparing solutions to prevent inhalation of dust or vapors.

-

Administrative Controls: These are work practices and procedures that reduce the risk of exposure. This includes developing Standard Operating Procedures (SOPs), providing comprehensive training, and clearly labeling all containers.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

Recommended Personal Protective Equipment (PPE)

Table 2: PPE Requirements for Handling this compound

| PPE Item | Specification | Rationale |

| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's breakthrough time data. | Prevents skin contact, which can cause irritation. Regular glove changes are recommended. |

| Skin and Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required if handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of dust or vapors that can cause respiratory irritation. |

Standard Operating Protocol for Handling this compound

This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.

Preparation and Weighing

-

Pre-Work Checklist:

-

Ensure a certified chemical fume hood is operational.

-

Verify the availability and condition of all required PPE.

-

Locate the nearest safety shower and eyewash station.

-

Have a copy of the Safety Data Sheet (SDS) readily accessible.

-

-

Weighing Procedure:

-

Don appropriate PPE (lab coat, gloves, safety glasses).

-

Perform all weighing operations within the chemical fume hood to contain any airborne powder.

-

Use a disposable weighing boat to prevent contamination of the balance.

-

Carefully transfer the desired amount of this compound.

-

Clean any spills on the balance or work surface immediately with a damp cloth (using an appropriate solvent if necessary), and dispose of the cleaning materials as hazardous waste.

-

Solution Preparation

-

Solvent Selection: Choose an appropriate organic solvent based on experimental requirements (e.g., acetone, methanol).

-

Dissolution:

-